molecular formula C6H13Cl2N B588892 4-Chloro-1-methylpiperidine-d4 Hydrochloride CAS No. 1329611-74-6

4-Chloro-1-methylpiperidine-d4 Hydrochloride

Cat. No.: B588892
CAS No.: 1329611-74-6
M. Wt: 174.101
InChI Key: QDOJNWFOCOWAPO-HGFPCDIYSA-N
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Description

4-Chloro-1-methylpiperidine-d4 Hydrochloride is a deuterated derivative of 4-Chloro-1-methylpiperidine hydrochloride. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can provide valuable insights into reaction mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methylpiperidine-d4 Hydrochloride typically involves the deuteration of 4-Chloro-1-methylpiperidine. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methylpiperidine-d4 Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Deuterium Exchange: The deuterium atoms can be exchanged with hydrogen under certain conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-1-methylpiperidine-d4 Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Investigated for its potential use in the development of deuterated drugs, which may have improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methylpiperidine-d4 Hydrochloride involves its interaction with molecular targets through its deuterium atoms. Deuterium can alter the rate of chemical reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and metabolic pathways. The compound’s molecular targets and pathways are often studied using advanced spectroscopic techniques and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-methylpiperidine Hydrochloride: The non-deuterated version of the compound.

    4-(Chloromethyl)-1-methylpiperidine Hydrochloride: A structurally similar compound with a different substitution pattern.

    1-Methyl-4-chloropiperidine Hydrochloride: Another similar compound with a different arrangement of the chlorine and methyl groups.

Uniqueness

4-Chloro-1-methylpiperidine-d4 Hydrochloride is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can be used to study reaction mechanisms and metabolic pathways with greater precision, making this compound valuable in various fields of research.

Biological Activity

4-Chloro-1-methylpiperidine-d4 hydrochloride is a deuterated derivative of 4-chloro-1-methylpiperidine, a compound known for its relevance in medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

  • CAS Number : 1329611-74-6
  • Molecular Formula : C6H10ClN
  • Molecular Weight : 135.60 g/mol

This compound primarily acts as a ligand for various receptors, notably in the central nervous system. Its biological activity is attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Interaction with Dopamine Receptors

Research indicates that piperidine derivatives can exhibit selective antagonistic properties towards dopamine receptors, specifically the D4 receptor. This interaction is crucial in understanding the compound's potential therapeutic applications in neuropsychiatric disorders.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Neuropharmacology : It has been evaluated for its effects on neurotransmitter release and receptor modulation.
  • Antitumor Activity : Studies have shown that compounds similar to 4-Chloro-1-methylpiperidine can inhibit glioblastoma cell viability through dopamine receptor modulation .

Case Studies

  • Dopamine D4 Receptor Antagonism :
    A study published in Journal of Medicinal Chemistry explored new ligands with high affinity for the D4 receptor. The findings suggested that compounds related to 4-Chloro-1-methylpiperidine-d4 exhibited significant antagonistic effects, leading to decreased viability of glioblastoma cells .
  • GABAergic Activity :
    The compound has also been investigated for its role in GABA receptor modulation, which is essential for maintaining neuronal excitability and could provide insights into treatments for epilepsy and anxiety disorders .

Research Findings

The following table summarizes key findings from studies involving this compound and its analogs:

Study FocusFindingsReference
Dopamine D4 ReceptorHigh affinity and selectivity for D4R; reduced cell viability in GBM models
GABA Receptor ModulationPotential role in enhancing GABAergic transmission; implications for anxiety treatment
Antitumor ActivityInhibition of glioblastoma cell proliferation at concentrations around 10 μM

Applications in Research

The compound is utilized in various research fields:

  • Medicinal Chemistry : As a tool to develop new drugs targeting CNS disorders.
  • Pharmacology : To study the effects on neurotransmitter systems and their implications in disease models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-methylpiperidine-d4 Hydrochloride, and how can isotopic purity be ensured?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at the methyl group of 1-methylpiperidine via catalytic deuteration (e.g., using D₂ and palladium catalysts) followed by chlorination at the 4-position using reagents like SOCl₂ or PCl₃. Isotopic purity (>98% deuterium) is ensured through repeated purification via column chromatography or recrystallization, with verification by mass spectrometry (MS) and ²H-NMR .

Q. Which characterization techniques are critical for verifying the structure and isotopic labeling of this compound?

  • Methodological Answer :

  • ¹H/²H-NMR : Differentiates protonated and deuterated methyl groups (e.g., absence of ¹H signal at δ ~2.3 ppm for the methyl group).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the deuterated formula (e.g., [M+H]⁺ at m/z corresponding to C₆H₁₁D₄ClN⁺).
  • FT-IR : Validates C-Cl stretching vibrations (~550–650 cm⁻¹) and absence of N-H bonds .

Q. How is this compound utilized as an intermediate in medicinal chemistry?

  • Methodological Answer : The deuterated methyl group enhances metabolic stability in drug candidates. For example, it serves as a building block for deuterated analogs of antipsychotics (e.g., risperidone derivatives) or analgesics. Reactivity studies focus on nucleophilic substitution at the 4-chloro position with amines or thiols in DMF/THF under basic conditions .

Advanced Research Questions

Q. What are the kinetic isotope effects (KIEs) of the deuterated methyl group on reaction mechanisms?

  • Methodological Answer : KIEs are quantified using comparative kinetic studies between deuterated and non-deuterated analogs. For instance, in SN2 reactions, deuterium at the methyl group may reduce steric hindrance, altering reaction rates. Computational modeling (e.g., DFT via B3LYP/6-31G*) predicts transition-state geometries and isotopic effects, validated by experimental rate measurements .

Q. How does deuteration influence the compound’s stability under acidic or oxidative conditions?

  • Methodological Answer : Stability is assessed via accelerated degradation studies:

  • Acidic Conditions : Reflux in HCl (1M) at 60°C; monitor decomposition by HPLC. Deuterated compounds often show slower hydrolysis due to stronger C-D bonds.
  • Oxidative Conditions : Expose to H₂O₂ or O₂; track byproducts (e.g., N-oxides) via LC-MS. Isotopic labeling can delay oxidation kinetics .

Q. What strategies resolve contradictions in reported biological activity data for deuterated analogs?

  • Methodological Answer : Discrepancies arise from isotopic impurities or solvent effects. Mitigation includes:

  • Purity Control : Use orthogonal methods (e.g., HPLC-MS, ²H-NMR) to confirm >98% isotopic purity.
  • Solvent Screening : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify artifacts.
  • Dose-Response Curves : Validate receptor binding (e.g., μ-opioid receptors) across concentrations to rule out non-specific effects .

Q. How can computational models predict the deuterated compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions between the deuterated methyl group and hydrophobic binding pockets. Deuterium’s lower vibrational energy may enhance binding entropy, which is assessed via free-energy perturbation (FEP) calculations .

Q. Methodological Notes

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions to prevent HCl gas release during salt formation .
  • Safety Protocols : Follow guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) as per SDS recommendations .
  • Data Validation : Cross-reference computational predictions with experimental kinetic/thermodynamic data to ensure model accuracy .

Properties

IUPAC Name

4-chloro-2,2,6,6-tetradeuterio-1-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c1-8-4-2-6(7)3-5-8;/h6H,2-5H2,1H3;1H/i4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJNWFOCOWAPO-HGFPCDIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1C)([2H])[2H])Cl)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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